3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

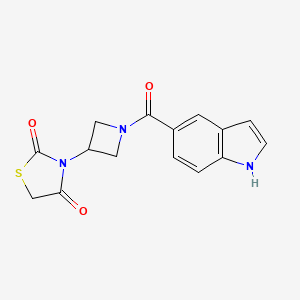

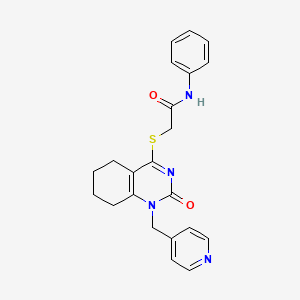

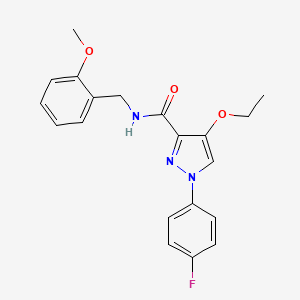

Synthesis Analysis

The synthesis of related compounds, such as 3-methylthiomethyl-1,3-oxazolidin-2-ones, involves multiple steps starting from amino acid derivatives, indicating a complex synthetic pathway that might be applicable to 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one. These pathways often involve lithiation and subsequent reactions with aldehydes to yield N,S-acetal derivatives, showcasing the intricate steps involved in synthesizing such compounds (Gaul & Seebach, 2000).

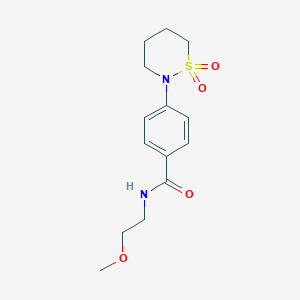

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been elucidated through X-ray crystallography. For instance, the structure of 3-[2-(3-Methylquinoxalin-2-yloxy)ethyl]-1,3-oxazolidin-2-one shows oxazolidine and quinoxaline rings linked by an ethoxy group, demonstrating the complex spatial arrangement of atoms within these molecules (Ahoya et al., 2010).

Chemical Reactions and Properties

The reactivity of similar azetidin-2-one derivatives involves interactions with various reagents to produce a wide range of chemical entities. For example, lithiated derivatives of oxazolidin-2-ones can undergo conjugate addition to cinnamoyl derivatives, leading to enantiomerically pure 1,4-diols, indicating the potential for this compound to participate in similar complex chemical reactions (Gaul & Seebach, 2002).

Scientific Research Applications

Synthesis Methods

Research has shown the synthesis of compounds structurally similar to 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one. For example, 1-alkyl-2-methylazetidin-3-ones were synthesized via the hydride-induced cyclization of β-bromo-α,α-dimethoxyketimines, followed by acid hydrolysis. Subsequent imination and alkylation resulted in regioisomeric mixtures of dialkylated compounds, demonstrating the complexity and potential of such syntheses (Salgado et al., 2003).

Ring Expansion and Tautomerism

Research has explored the ring expansion of 4-(arylimino)methylazetidin-2-ones to 5-aryliminopyrrolidin-2-ones through novel N1-C4 bond cleavage. This process has led to efficient protocols for creating enantiopure succinimide derivatives from beta-lactam aldehydes, showcasing the potential of such compounds in organic synthesis (Alcaide et al., 2005). Additionally, 2-aryl-substituted hexahydropyrimidines and tetrahydroquinazolines with this compound structure have shown ring-chain tautomerism, offering insight into their dynamic chemical behavior (Göblyös et al., 2002).

Chiroptical Properties

The chiroptical properties of related oxazolidinones have been investigated, revealing that specific rotations are highly solvent-dependent, indicating their potential application in chiral synthesis and resolution processes (Benoit et al., 2008).

Corrosion Inhibition

In the field of material science, derivatives of azetidinones, akin to this compound, have been studied for their potential as corrosion inhibitors for steel in hydrochloric acid, suggesting applications in industrial settings (Yadav et al., 2015).

Safety and Hazards

Future Directions

properties

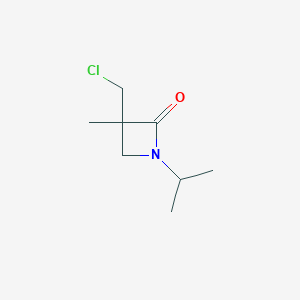

IUPAC Name |

3-(chloromethyl)-3-methyl-1-propan-2-ylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-6(2)10-5-8(3,4-9)7(10)11/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTLBWUWVUNOHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C1=O)(C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)

![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)

![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2491930.png)

![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491931.png)